4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide
Description
4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is a benzamide derivative characterized by a 4-cyano substitution on the benzoyl ring and a 1-cyclopentylpiperidin-4-ylmethyl group attached via an amide linkage. The compound’s structural complexity arises from the cyclopentyl-substituted piperidine moiety, which confers distinct steric and electronic properties.
Properties
IUPAC Name |
4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c20-13-15-5-7-17(8-6-15)19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIOILOIBAQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Benzamide Substituents
- 4-Cyano Group: Common in analogs like Lecozotan Hydrochloride (4-cyano-N-(pyridin-2-yl)benzamide derivative, 5-HT1A antagonist) and 4-cyano-N-(4,5-dichlorobenzothiazol-2-yl)benzamide.
- Alternate Substituents :
Amine Moieties
- 4-Aminopiperidine (CKR49-4): Demonstrates enhanced CK1γ2 activation in Alzheimer’s models, highlighting the importance of free amine groups for kinase interaction . 1-Methylpiperidin-4-yl (): Found in kinase inhibitors, where methylation reduces steric hindrance compared to bulkier substituents.
- Non-Piperidine Analogs: Morpholine (CKR49 series): Replacing morpholine with piperidine abolishes activity in some cases, underscoring substituent-specific effects . Pyrrolidine (): Substitutions with hydroxymethyl and pyridinylmethyl groups introduce polarity, altering solubility and target engagement.
Key Observations:
- Kinase Modulation: Piperidine and benzothiazole derivatives (e.g., CKR49-4) show substituent-dependent activity, with 4-aminopiperidine critical for CK1γ2 interaction .
- Antimicrobial Potential: Chloro and benzothiazole substituents () correlate with DNA gyrase inhibition in related compounds.
- Neurological Targets: The 4-cyano group in Lecozotan and the target compound suggests utility in CNS disorders, though target specificity varies with amine substituents .
Biological Activity
4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{22}N_{4}O
- Molecular Weight : 302.39 g/mol
- IUPAC Name : this compound
This compound features a cyano group, a piperidine ring, and a benzamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and potential as a therapeutic agent for central nervous system disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 2.27 |
| HL-60 (Leukemia) | 1.42 |
| MCF-7 (Breast) | Not specified |
| HepG2 (Liver) | Not specified |
In vitro studies revealed that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cells. For example, the compound demonstrated an ability to inhibit PDGFRα and PDGFRβ at concentrations around 1 µM, suggesting a mechanism involving growth factor signaling pathways .
The proposed mechanisms of action for this compound include:
- Kinase Inhibition : Studies indicate that it may act as an inhibitor of specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further division of cancerous cells .
Case Studies
Several case studies have investigated the effects of related compounds on various cancer types:
- Study on K562 Cells : A derivative showed an IC50 value of 2.27 µM against K562 cells, indicating potent activity against chronic myelogenous leukemia.
- Study on HL-60 Cells : Another derivative exhibited an IC50 value of 1.42 µM against HL-60 cells, highlighting its potential efficacy in treating acute promyelocytic leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
